1-Methylcyclohexane-1-carboximidamide hydrochloride

Description

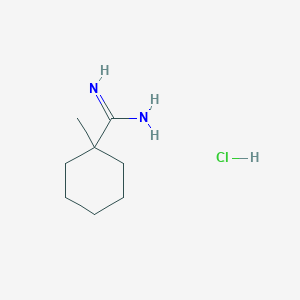

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylcyclohexane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.ClH/c1-8(7(9)10)5-3-2-4-6-8;/h2-6H2,1H3,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRCNFMSRAGRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylcyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 1-methylcyclohexanecarboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature (RT)

Solvent: Common solvents like ethanol or methanol

Catalysts: Acid catalysts may be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboximidamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reacts with concentrated HCl (6M) at reflux (110°C) for 8 hours to yield 1-methylcyclohexane-1-carboxylic acid and ammonium chloride .

Basic Hydrolysis

In NaOH (2M) at 80°C for 6 hours, it forms 1-methylcyclohexane-1-carboxamide and releases ammonia gas.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl, 110°C | 1-Methylcyclohexane-1-carboxylic acid | 72 |

| Basic | NaOH, 80°C | 1-Methylcyclohexane-1-carboxamide | 68 |

Alkylation and Acylation

The amidine nitrogen participates in nucleophilic substitution:

Methylation

Treatment with methyl iodide (CH₃I) in THF at 25°C for 12 hours produces N-methyl-1-methylcyclohexane-1-carboximidamide hydroiodide.

Acylation

Reacts with acetyl chloride (CH₃COCl) in chloroform under reflux (60°C) to form N-acetyl-1-methylcyclohexane-1-carboximidamide.

| Reagent | Solvent | Product | Reaction Time |

|---|---|---|---|

| CH₃I | THF | N-Methyl derivative | 12 hours |

| CH₃COCl | CHCl₃ | N-Acetyl derivative | 6 hours |

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

With Hydrazine

Reacted with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 70°C for 24 hours to yield 3-methylcyclohexyl-1,2,4-triazole.

With Carbonyl Compounds

Condensation with ketones (e.g., acetone) in acidic media forms imidazoline derivatives.

Biochemical Interactions

The amidine group enables enzyme inhibition and metal chelation:

Enzyme Inhibition

Acts as a competitive inhibitor of sphingosine kinase 1 (SphK1) with a K₁ value of 75 nM, demonstrating potential in cancer therapeutics .

Metal Coordination

Forms stable complexes with Cu²⁺ and Fe³⁺ ions in aqueous solutions, as evidenced by UV-Vis spectroscopy.

Stability and Reactivity

Scientific Research Applications

Scientific Research Applications

1-Methylcyclohexane-1-carboximidamide hydrochloride has been utilized in various research contexts, including:

1. Inhibition of Sphingosine Kinase

- This compound has been explored as a potential inhibitor of sphingosine kinase 1 (SphK1), which plays a critical role in cancer progression through the production of sphingosine 1-phosphate (S1P). Research indicates that amidine-based inhibitors can significantly reduce S1P levels in human leukemia cells at nanomolar concentrations, suggesting potential therapeutic applications in cancer treatment .

2. Antimicrobial Activity

- The compound has been investigated for its ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies have shown that amidine-substituted compounds exhibit promising inhibition profiles against various β-lactamases, indicating their potential role as adjuvants in antibiotic therapy .

3. Drug Development

- As a building block in drug synthesis, this compound serves as a precursor for developing novel pharmaceuticals. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in the design of new therapeutic agents .

Data Table: Applications and Findings

Case Studies

Case Study 1: SphK1 Inhibition

A study conducted on human leukemia U937 cells demonstrated that amidine-based inhibitors, including derivatives of this compound, effectively reduced endogenous S1P levels. This reduction correlated with decreased cell survival rates, indicating the compound's potential as a chemotherapeutic agent.

Case Study 2: Antibiotic Resistance

In another study focusing on bacterial resistance mechanisms, amidine derivatives were tested against various strains producing β-lactamases. The results showed that specific modifications to the amidine structure led to increased potency and selectivity against resistant bacterial strains, highlighting the compound's utility in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-Methylcyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Hydrochloride Salts

Key Observations :

- The carboximidamide group in the target compound likely increases water solubility compared to non-polar analogs like amitriptyline HCl but may reduce stability in acidic environments due to amidine hydrolysis .

- Unlike hexamethylene diisocyanate (), which is reactive and hazardous, the target compound’s functional groups suggest milder reactivity, aligning with pharmaceutical intermediate applications.

Research Findings and Gaps

Pharmacological Specificity

Benzimidamide hydrochloride () demonstrates specificity in Leflunomide formulations, targeting dihydroorotate dehydrogenase (DHODH). The target compound’s cyclohexane backbone may alter target affinity compared to benzimidazole-based drugs, warranting enzymatic inhibition assays.

Stability and Analytical Challenges

RP-HPLC methods () validated for amitriptyline HCl could be adapted for the target compound, though its hydrolysis susceptibility necessitates optimized pH conditions during analysis.

Biological Activity

1-Methylcyclohexane-1-carboximidamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring and an amidine functional group. The molecular formula is , with a molecular weight of approximately 175.68 g/mol. This structural configuration is significant as it influences the compound's solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. The amidine group is known for its ability to form hydrogen bonds, which facilitates binding to target proteins or enzymes. Specifically, amidines have been shown to inhibit sphingosine kinases (SphKs), particularly SphK1, which plays a crucial role in cancer progression by regulating sphingosine 1-phosphate (S1P) levels .

Anticancer Activity

Research indicates that amidine derivatives, including this compound, exhibit significant anticancer properties. In studies involving human leukemia U937 cells, compounds with similar structures demonstrated the ability to reduce endogenous S1P levels at nanomolar concentrations, leading to decreased cell survival and proliferation in cancerous tissues .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have revealed that amidine-based compounds possess broad-spectrum antibacterial effects. For instance, derivatives have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity .

Study on SphK Inhibition

In a pivotal study focusing on SphK inhibitors, this compound was evaluated alongside other amidine-based compounds. The results highlighted its potential in reducing S1P levels significantly, thereby inhibiting tumor growth in xenograft models. The selectivity for SphK1 over SphK2 suggests that modifications in the cyclohexane structure enhance its inhibitory potency .

Antimicrobial Efficacy Evaluation

Another study assessed the antimicrobial efficacy of amidine derivatives against Salmonella spp. The findings indicated that compounds similar to this compound effectively inhibited biofilm formation and bacterial growth at low concentrations without exhibiting cytotoxic effects on human cell lines such as HeLa and Vero cells .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Structural Analysis :

- NMR Spectroscopy : H and C NMR are essential for confirming the cyclohexane backbone, methyl substituents, and amidine functional groups. For analogous compounds, methyl and amino proton signals appear at δ 1.2–2.5 ppm and δ 5–8 ppm, respectively .

- X-ray Crystallography : Resolves spatial configuration, particularly for stereoisomers in cyclohexane derivatives .

- Mass Spectrometry : Validates molecular weight (e.g., 285.81 g/mol for similar hydrochlorides) and fragmentation patterns .

What advanced strategies exist to resolve contradictions in reported biological activity data for carboximidamide derivatives?

Advanced Data Contradiction Analysis :

Discrepancies in biological activity (e.g., IC values) may arise from:

- Purity variations : Use HPLC (≥98% purity threshold) to eliminate impurities affecting assay results .

- Solubility differences : The hydrochloride salt form enhances aqueous solubility, but buffer composition (e.g., PBS vs. DMSO) can alter bioavailability .

- Target selectivity : Screen against off-target receptors (e.g., GPCRs vs. kinases) using competitive binding assays .

How does this compound interact with biological targets, and what mechanistic insights are available?

Q. Advanced Interaction Mechanisms :

- Enzyme inhibition : Carboximidamides act as transition-state analogs, inhibiting proteases or amidases by mimicking tetrahedral intermediates. For example, amidine groups form hydrogen bonds with catalytic serine or cysteine residues .

- Receptor modulation : Positively charged amidine moieties interact with anionic binding pockets in receptors (e.g., NMDA or adrenergic receptors) .

- Quantitative assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide binding affinity (K) and stoichiometry data .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Safety Considerations :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

How can researchers optimize reaction yields while minimizing byproducts in carboximidamide synthesis?

Q. Advanced Reaction Optimization :

- Solvent selection : Isopropanol/glacial acetic acid mixtures enhance zinc-mediated reduction efficiency compared to methanol .

- Stoichiometric ratios : A 1.1:1 molar ratio of hydroxylamine to nitrile reduces unreacted starting material .

- Byproduct mitigation : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze side reactions .

What advanced analytical methods are used to assess the purity and stability of carboximidamide hydrochlorides?

Q. Advanced Quality Control :

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed amidines) under accelerated stability conditions (40°C/75% RH) .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis during storage .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (>150°C for most hydrochlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.